Ethyl bromocarbamate
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Overview
Description
Ethyl bromocarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of an ethyl group, a bromine atom, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bromocarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with bromine in the presence of a base. The reaction typically proceeds as follows: [ \text{NH}_2\text{COOCH}_2\text{CH}_3 + \text{Br}_2 \rightarrow \text{NHBrCOOCH}_2\text{CH}_3 + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl bromocarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form ethyl carbamate and hydrogen bromide.
Oxidation and Reduction: While less common, this compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., ethyl thiocarbamate if thiol is used).
Hydrolysis: Ethyl carbamate and hydrogen bromide.
Scientific Research Applications
Ethyl bromocarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism by which ethyl bromocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl Carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
Phenyl Carbamate: Contains a phenyl group instead of an ethyl group, leading to different chemical and biological properties.
Ethyl bromocarbamate’s unique structure and reactivity make it a valuable compound in various fields of research and industry
Properties
CAS No. |
52176-02-0 |
---|---|
Molecular Formula |
C3H6BrNO2 |
Molecular Weight |
167.99 g/mol |
IUPAC Name |
ethyl N-bromocarbamate |
InChI |
InChI=1S/C3H6BrNO2/c1-2-7-3(6)5-4/h2H2,1H3,(H,5,6) |
InChI Key |
VHYIGGDXWYKOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NBr |
Origin of Product |
United States |
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